
Silane, trimethyl-1-octenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is part of the broader class of silanes, which are silicon analogs of alkanes. Silanes are characterized by their silicon-hydrogen bonds and are widely used in various industrial and scientific applications due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of silane, trimethyl-1-octenyl-, typically involves the hydrosilylation reaction, where an alkene reacts with a silane in the presence of a catalyst. A common method involves the reaction of 1-octene with trimethylsilane in the presence of a platinum catalyst . The reaction is carried out under mild conditions, typically at room temperature, and results in the formation of the desired product with high yield.
Industrial Production Methods
Industrial production of silane, trimethyl-1-octenyl-, follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced catalysts and purification techniques ensures the production of high-purity silane, trimethyl-1-octenyl-.
Análisis De Reacciones Químicas
Types of Reactions
Silane, trimethyl-1-octenyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The silicon-hydrogen bond can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydrosilanes, such as tris(trimethylsilyl)silane, are often used as reducing agents.
Substitution: Halogenated reagents, such as chlorotrimethylsilane, are commonly used for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Reduced organic compounds.
Substitution: Various organosilicon compounds with different functional groups.
Aplicaciones Científicas De Investigación
Silane, trimethyl-1-octenyl-, has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Biology: Employed in the modification of biomolecules and surfaces for biological studies.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Mecanismo De Acción
The mechanism of action of silane, trimethyl-1-octenyl-, involves its ability to donate hydride ions (H-) in reduction reactions. The silicon-hydrogen bond is highly reactive and can participate in various chemical transformations. In hydrosilylation reactions, the compound acts as a hydride donor, facilitating the addition of silicon to alkenes and alkynes . The molecular targets and pathways involved depend on the specific reaction and application.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH.
Triethylsilane: Similar to trimethylsilane but with ethyl groups instead of methyl groups.
Tris(trimethylsilyl)silane: A highly reactive silane used as a radical reducing agent.
Uniqueness
Silane, trimethyl-1-octenyl-, is unique due to its long alkyl chain, which imparts different physical and chemical properties compared to other silanes. This makes it particularly useful in applications requiring hydrophobicity and flexibility. Its ability to undergo various chemical reactions and its compatibility with different substrates make it a versatile compound in both research and industrial settings.
Propiedades
Número CAS |
65644-33-9 |
|---|---|
Fórmula molecular |
C11H24Si |
Peso molecular |
184.39 g/mol |
Nombre IUPAC |
trimethyl(oct-1-enyl)silane |
InChI |
InChI=1S/C11H24Si/c1-5-6-7-8-9-10-11-12(2,3)4/h10-11H,5-9H2,1-4H3 |
Clave InChI |
DWVPGZOBZDSBQL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC=C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


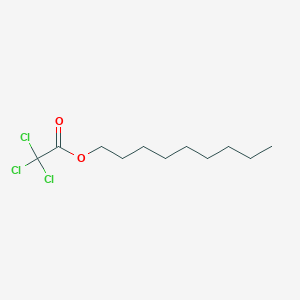
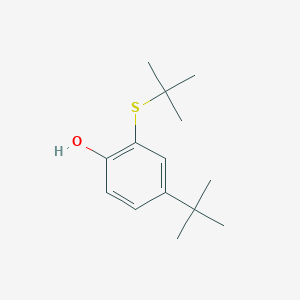
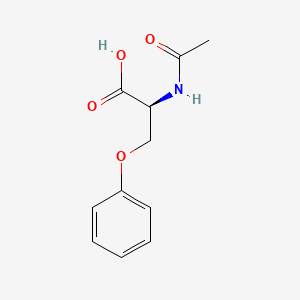
![Benzo[c]cinnolin-2-amine--hydrogen chloride (1/1)](/img/structure/B14483680.png)
![Carbamic acid, [3-(pentyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14483685.png)
![N-{4-[(Oxiran-2-yl)methoxy]phenyl}morpholine-4-carboxamide](/img/structure/B14483689.png)
![[4-(4-Chlorobenzoyl)-7-methyl-5-methylidene-2,3-dihydro-1,4-diazepin-1-yl]-(4-chlorophenyl)methanone](/img/structure/B14483694.png)

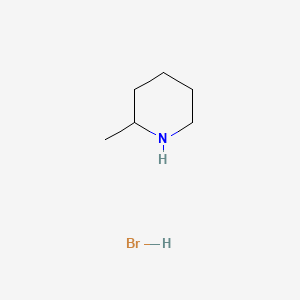
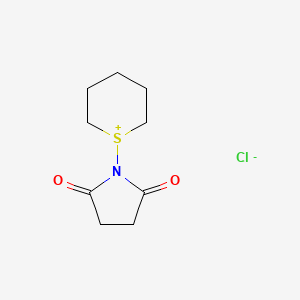
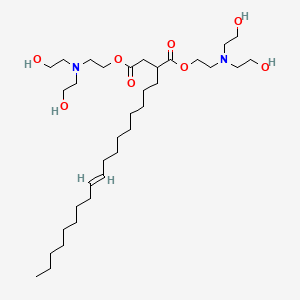
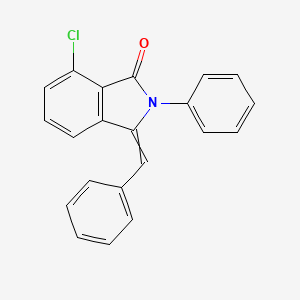
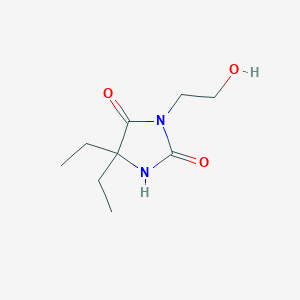
![Propanamide, 3-[bis[3-(dimethylamino)propyl]amino]-](/img/structure/B14483737.png)
